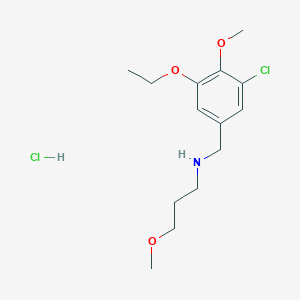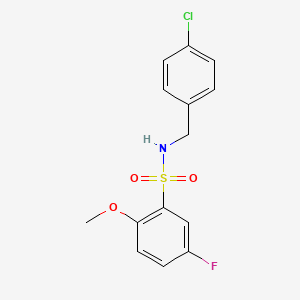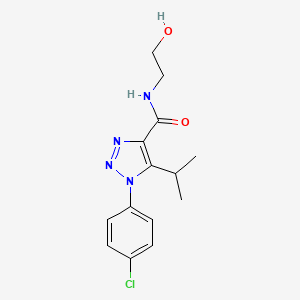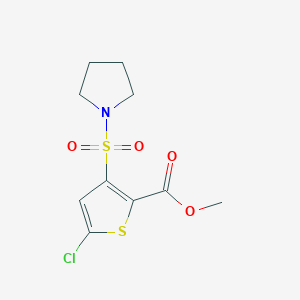
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride
Overview
Description
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2001 by researchers at the pharmaceutical company Cempra Inc. and has since been studied extensively for its potential use in treating bacterial infections.
Mechanism of Action
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, which is necessary for the production of bacterial proteins. As a result, bacterial growth and replication are inhibited, leading to bacterial death.
Biochemical and physiological effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride is primarily eliminated through the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has several advantages for use in lab experiments, including its broad-spectrum activity against Gram-positive bacteria, its low toxicity profile, and its long half-life. However, its proprietary synthesis method and limited availability may pose challenges for researchers.
Future Directions
There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, including the investigation of its potential use in combination therapy with other antibiotics, the development of new formulations for topical administration, and the exploration of its activity against other bacterial species. Additionally, further studies are needed to determine the optimal dosing regimens and potential drug interactions with other medications.
Scientific Research Applications
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been extensively studied for its potential use in treating bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against other Gram-positive bacteria, such as Clostridium difficile and Enterococcus faecalis. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been investigated for its potential use in the treatment of acne vulgaris, a common skin condition caused by bacterial infection.
properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-4-19-13-9-11(8-12(15)14(13)18-3)10-16-6-5-7-17-2;/h8-9,16H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYLRVVQNXHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCOC)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)



amine dihydrochloride](/img/structure/B4446249.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)